2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole is a synthetic organic compound characterized by a unique structure that includes an ethynyl group attached to a cyclopropyl ring, which is further connected to a dimethyl-substituted oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an alkyne, followed by the formation of the oxazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or copper, to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or covalent bonding with active sites, while the oxazole ring can engage in hydrogen bonding or van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-ethynylcyclopropyl)-1,3-thiazole
- 2-(1-ethynylcyclopropyl)acetonitrile
- 2-(1-ethynylcyclopropyl)methoxy)tetrahydro-2H-pyran
Uniqueness
2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole is unique due to the presence of both the ethynyl group and the dimethyl-substituted oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The cyclopropyl ring adds strain and reactivity, which can be exploited in synthetic transformations and biological interactions.
Properties
CAS No. |
2228269-77-8 |
---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.